molecular formula C9H12O2S B13275933 3-(2,4-Dimethylthiophen-3-yl)propanoic acid

3-(2,4-Dimethylthiophen-3-yl)propanoic acid

Cat. No.: B13275933
M. Wt: 184.26 g/mol
InChI Key: YETONZNZIDKRPH-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylthiophen-3-yl)propanoic acid is an organic compound with the molecular formula C9H12O2S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features a thiophene ring substituted with two methyl groups at positions 2 and 4, and a propanoic acid group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylthiophen-3-yl)propanoic acid typically involves the following steps:

    Thiophene Ring Formation: The thiophene ring can be synthesized through the cyclization of suitable precursors such as 1,4-diketones or α,β-unsaturated carbonyl compounds in the presence of sulfur sources.

    Propanoic Acid Substitution: The propanoic acid group can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with a thiophene derivative, followed by oxidation to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylthiophen-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methyl halides, Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(2,4-Dimethylthiophen-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylthiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors, modulating their activity.

    Signal Transduction: Affecting signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethylthiophen-3-yl)propanoic acid: Similar structure but with methyl groups at positions 2 and 5.

    3-(2,4-Dihydroxyphenyl)propanoic acid: Contains hydroxyl groups instead of methyl groups.

    2-(4-Methylphenyl)propanoic acid: Features a phenyl ring instead of a thiophene ring.

Uniqueness

3-(2,4-Dimethylthiophen-3-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of methyl groups and a propanoic acid moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

3-(2,4-dimethylthiophen-3-yl)propanoic acid

InChI

InChI=1S/C9H12O2S/c1-6-5-12-7(2)8(6)3-4-9(10)11/h5H,3-4H2,1-2H3,(H,10,11)

InChI Key

YETONZNZIDKRPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1CCC(=O)O)C

Origin of Product

United States

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